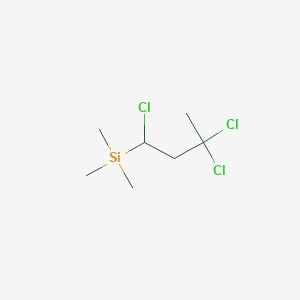
Trimethyl(1,3,3-trichlorobutyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(1,3,3-trichlorobutyl)silane is an organosilicon compound with the molecular formula C7H15Cl3Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is notable for its unique structure, which includes a silicon atom bonded to three methyl groups and a 1,3,3-trichlorobutyl group.
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl(1,3,3-trichlorobutyl)silane can be synthesized through various methods. One common approach involves the reaction of trimethylchlorosilane with 1,3,3-trichlorobutyl lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Trimethyl(1,3,3-trichlorobutyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 1,3,3-trichlorobutyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can act as a reducing agent in certain reactions, particularly in the presence of catalysts like palladium or nickel.
Hydrosilylation: The silicon-hydrogen bond in the compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or nickel chloride (NiCl2) are often used. The reactions are usually conducted under hydrogen gas at elevated pressures.
Hydrosilylation: Platinum-based catalysts, such as Karstedt’s catalyst, are commonly used. The reactions are typically performed at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted silanes, depending on the nucleophile used.
Reduction Reactions: The major products are typically the reduced forms of the starting materials, such as alkanes or alcohols.
Hydrosilylation: The primary products are organosilicon compounds with silicon-carbon bonds.
科学研究应用
Trimethyl(1,3,3-trichlorobutyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
作用机制
The mechanism of action of trimethyl(1,3,3-trichlorobutyl)silane involves its ability to participate in radical reactions. The silicon-hydrogen bond can be cleaved to generate a silyl radical, which can then react with various substrates. This radical-based mechanism is particularly useful in organic synthesis, where it can facilitate the formation of new carbon-silicon bonds.
相似化合物的比较
Trimethyl(1,3,3-trichlorobutyl)silane can be compared to other silanes, such as:
Trimethylsilyl chloride: This compound is similar in that it contains a silicon atom bonded to three methyl groups, but it lacks the 1,3,3-trichlorobutyl group.
Trichlorosilane: This compound contains three chlorine atoms bonded to a silicon atom, but it does not have the methyl groups or the 1,3,3-trichlorobutyl group.
Phenylsilane: This compound contains a silicon atom bonded to a phenyl group and hydrogen atoms, but it lacks the methyl and 1,3,3-trichlorobutyl groups.
The uniqueness of this compound lies in its combination of the 1,3,3-trichlorobutyl group with the trimethylsilyl group, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
114066-67-0 |
|---|---|
分子式 |
C7H15Cl3Si |
分子量 |
233.6 g/mol |
IUPAC 名称 |
trimethyl(1,3,3-trichlorobutyl)silane |
InChI |
InChI=1S/C7H15Cl3Si/c1-7(9,10)5-6(8)11(2,3)4/h6H,5H2,1-4H3 |
InChI 键 |
RULHDAWLNOPOFO-UHFFFAOYSA-N |
规范 SMILES |
CC(CC([Si](C)(C)C)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


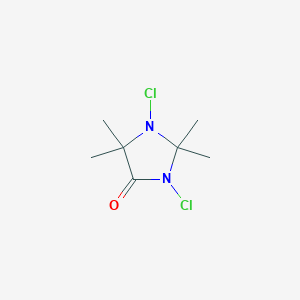
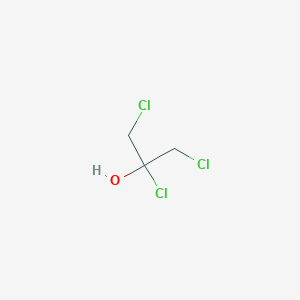
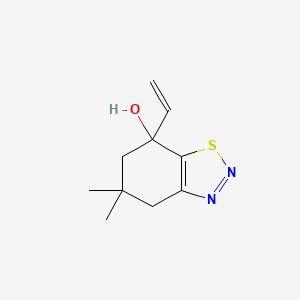
![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
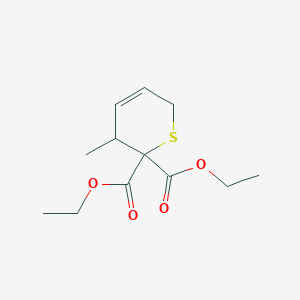

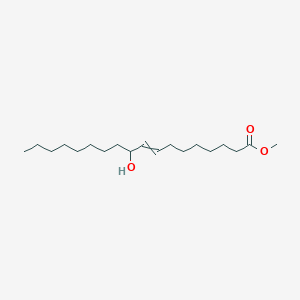
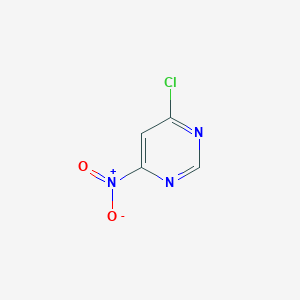
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
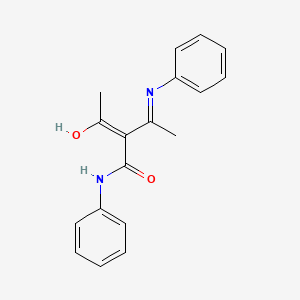

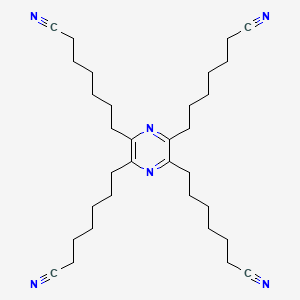
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)
